Einecs 261-402-1

Description

EINECS 261-402-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogs chemicals marketed in the EU between January 1971 and September 1981. Based on analogous entries (e.g., halogenated aromatic boronic acids in ), this compound is hypothesized to belong to the class of organoboron compounds, which are widely used in cross-coupling reactions, pharmaceuticals, and materials science .

Key inferred properties (derived from structurally similar compounds):

- Molecular formula: Likely contains boron, halogens (e.g., Br, Cl), and aromatic moieties.

- Applications: Potential use in Suzuki-Miyaura coupling reactions or as intermediates in agrochemical synthesis.

- Toxicity profile: Expected to exhibit moderate environmental persistence due to halogen content, with possible bioaccumulation risks .

Properties

CAS No. |

58715-13-2 |

|---|---|

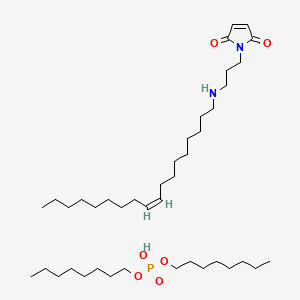

Molecular Formula |

C41H79N2O6P |

Molecular Weight |

727.0 g/mol |

IUPAC Name |

dioctyl hydrogen phosphate;1-[3-[[(Z)-octadec-9-enyl]amino]propyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C25H44N2O2.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-22-18-23-27-24(28)19-20-25(27)29;1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2/h9-10,19-20,26H,2-8,11-18,21-23H2,1H3;3-16H2,1-2H3,(H,17,18)/b10-9-; |

InChI Key |

OEYUWWCFXWJQJJ-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCN1C(=O)C=CC1=O.CCCCCCCCOP(=O)(O)OCCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCN1C(=O)C=CC1=O.CCCCCCCCOP(=O)(O)OCCCCCCCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 261-402-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced .

Scientific Research Applications

Einecs 261-402-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving biochemical pathways or as a tool for understanding cellular processes. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic agent. Industrially, this compound is utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 261-402-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular function .

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural similarity : 87% (Tanimoto index via PubChem 2D fingerprints) .

| Property | EINECS 261-402-1 | (3-Bromo-5-chlorophenyl)boronic acid |

|---|---|---|

| Molecular formula | C₆H₅BBrClO₂ (hypothesized) | C₆H₅BBrClO₂ |

| Molecular weight | ~235.27 g/mol | 235.27 g/mol |

| Log Po/w (XLOGP3) | ~2.15 | 2.15 |

| Solubility (ESOL) | ~0.24 mg/mL | 0.24 mg/mL |

| Bioavailability score | 0.55 | 0.55 |

| Synthetic accessibility | Moderate (SAscore 2.07) | Moderate (SAscore 2.07) |

Key differences :

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

Structural similarity : 71% (Tanimoto index) .

| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|

| Molecular formula | C₆H₅BBrClO₂ (hypothesized) | C₆H₃BBrCl₂O₂ |

| Molecular weight | ~235.27 g/mol | 270.28 g/mol |

| Log Po/w (XLOGP3) | ~2.15 | 3.02 |

| Solubility (ESOL) | ~0.24 mg/mL | 0.12 mg/mL |

| Bioavailability score | 0.55 | 0.45 |

Key differences :

- Lipophilicity : Compound B’s higher Log Po/w (3.02 vs. 2.15) suggests greater membrane permeability, making it more suitable for pharmaceutical applications .

Functional Comparison with Industrial Analogues

Quaternary Ammonium Compounds (EINECS 92129-34-5)

| Property | This compound | EINECS 92129-34-5 |

|---|---|---|

| Primary use | Chemical synthesis | Surfactant in coatings and textiles |

| Toxicity | Moderate (hypothesized) | High (aquatic toxicity) |

| Regulatory status | EINECS listed | Restricted under REACH Annex XVII |

Contrast :

Q & A

Basic Research Questions

Q. What are the validated analytical methodologies for characterizing the physicochemical properties of Einecs 261-402-1?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, FT-IR) for structural elucidation and chromatographic methods (HPLC, GC-MS) for purity assessment. Ensure replicability by documenting instrument parameters, calibration standards, and environmental conditions (e.g., temperature, solvent systems). Cross-validate results using complementary methods like X-ray diffraction for crystallography .

Q. How should researchers design ethical and feasible experiments involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental scope. Obtain institutional ethics approvals for hazardous material handling. Use control groups to isolate variables and ensure sample sizes are statistically powered (e.g., power analysis). Document protocols for reproducibility, adhering to OECD guidelines for chemical testing .

Q. What systematic approaches ensure consistency in synthesizing this compound across laboratories?

- Methodological Answer : Standardize synthesis protocols using reaction parameters (e.g., stoichiometry, catalysts, time-temperature profiles) and validate via inter-laboratory studies. Employ kinetic modeling to identify rate-limiting steps. Publish detailed procedural logs with raw data (e.g., yield percentages, byproduct profiles) in open-access repositories to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in heterogeneous environments be resolved?

- Methodological Answer : Conduct comparative studies under controlled conditions (e.g., pH, humidity) using factorial design experiments. Apply multivariate statistical analysis (ANOVA, PCA) to identify confounding variables. Replicate conflicting experiments with traceable reference materials and publish uncertainty budgets for critical measurements .

Q. What frameworks optimize the study of this compound’s catalytic mechanisms in multi-phase systems?

- Methodological Answer : Use the P-E/I-C-O framework to structure the investigation:

- Population : Target reaction (e.g., oxidation of substrate X).

- Exposure/Intervention : Catalytic dose, solvent system.

- Comparison : Non-catalytic vs. catalytic conditions.

- Outcome : Reaction rate, selectivity, byproduct formation.

Supplement with computational modeling (DFT, MD simulations) to hypothesize transition states and validate with kinetic isotope effects .

Q. How can researchers address gaps in understanding this compound’s bioactivity across different organism models?

- Methodological Answer : Design cross-species studies using in vitro (cell lines) and in vivo (model organisms) systems. Apply omics techniques (transcriptomics, metabolomics) to map bioactivity pathways. Use systematic reviews to identify understudied taxa and prioritize high-throughput screening for comparative analysis .

Data Analysis and Contradiction Management

Q. What strategies mitigate biases in interpreting spectroscopic data for this compound?

- Methodological Answer : Implement blinding during data acquisition/analysis. Use independent validation by multiple analysts. Apply signal processing tools (e.g., baseline correction, noise filtering) and report confidence intervals for peak assignments. Archive raw spectral data in FAIR-compliant formats .

Q. How should researchers reconcile discrepancies in toxicity profiles reported for this compound?

- Methodological Answer : Perform meta-analyses of existing studies, weighting data by experimental rigor (e.g., OECD-compliant assays vs. preliminary screens). Use dose-response modeling to identify threshold variations. Investigate matrix effects (e.g., solvent interactions) and publish negative results to reduce publication bias .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Use Case |

|---|---|---|

| GC-MS | Column type, ionization mode | Purity analysis, byproduct identification |

| DFT Simulations | Basis set, solvation model | Predicting reaction transition states |

| Metabolomics | LC-MS/MS, pathway enrichment | Mapping bioactivity in organism models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.